Ácido 2,4,5-trifluorobenzoico

Descripción general

Descripción

2,4,5-Trifluorobenzoic acid is an important quinolone antibacterial intermediate . It is used in the synthesis of Temafloxacin and liquid crystals, among others .

Synthesis Analysis

The synthesis of 2,4,5-trifluorobenzoic acid involves starting with tetrachloroisophthalonitrile, which is fluoridated, selectively reduced, and partially defluoridated to obtain 2,4,5-trifluoroisophthalonitrile. This compound is then hydrolyzed to form 2,4,5-trifluoroisophthalic acid . Another method involves a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid via the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 .Molecular Structure Analysis

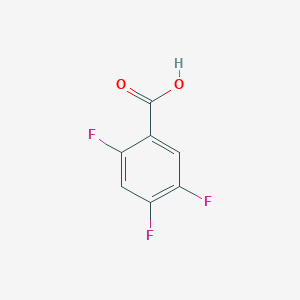

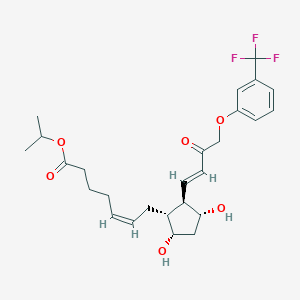

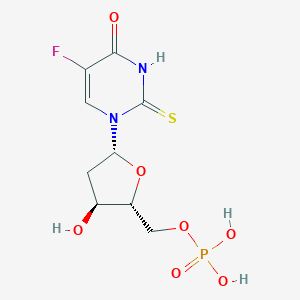

The molecular formula of 2,4,5-Trifluorobenzoic acid is C7H3F3O2 . The average mass is 176.093 Da and the monoisotopic mass is 176.008514 Da .Chemical Reactions Analysis

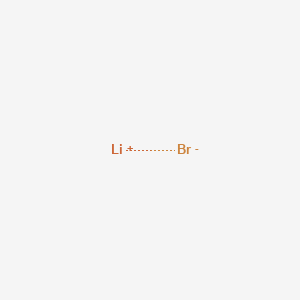

2,4,5-Trifluorobenzoic acid is involved in various chemical reactions. For instance, it is used in the synthesis of Temafloxacin and liquid crystals . It also plays a role in the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide .Physical And Chemical Properties Analysis

2,4,5-Trifluorobenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 241.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 33.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 114.6±3.0 cm3 .Aplicaciones Científicas De Investigación

Cromatografía líquida de alto rendimiento (HPLC) en síntesis

El TFBA se sintetiza a partir de anhídrido tetracloroftálico a través de un proceso de varios pasos que involucra hidrólisis, fluoración y descarboxilación. La HPLC es crucial para estimar los tiempos de reacción y analizar los productos intermedios y finales en la síntesis de TFBA . Este método proporciona un enfoque analítico preciso, sensible y estable adecuado tanto para entornos de laboratorio como industriales.

Intermedio para productos farmacéuticos

El TFBA sirve como un intermedio importante en la producción de productos farmacéuticos. Es particularmente significativo en la síntesis de agentes antibacterianos quinolónicos . Estos compuestos son esenciales para desarrollar nuevos medicamentos para combatir infecciones bacterianas.

Síntesis de fármacos anticancerígenos

El TFBA se utiliza como un bloque de construcción sintético para fármacos anticancerígenos de tipo éster de dibenzoato . Estos fármacos juegan un papel en el tratamiento del cáncer al interferir con el crecimiento y la propagación de las células cancerosas.

Mejora de la solubilidad y la permeabilidad

Se ha demostrado que una sal de TFBA mejora la solubilidad y la permeabilidad del naftopidil, que se usa en el tratamiento de la hiperplasia prostática benigna . Esta aplicación es crucial para mejorar la eficacia de los fármacos al garantizar que puedan ser absorbidos adecuadamente por el cuerpo.

Mecanismo De Acción

Target of Action

2,4,5-Trifluorobenzoic acid is an important intermediate in the synthesis of various pharmaceuticals, agrichemicals, and polymers . .

Mode of Action

It is known that the compound’s fluorine atoms contribute to its acidity, which may play a role in its interactions with biological targets .

Biochemical Pathways

It is used as an intermediate in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways .

Result of Action

Its use as an intermediate in the synthesis of various compounds suggests that it may have diverse effects depending on the specific context of its use .

Action Environment

The action of 2,4,5-Trifluorobenzoic acid may be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid inhalation of dust, fume, gas, mist, vapors, or spray . Additionally, it should be stored in a dry environment to maintain its stability .

Safety and Hazards

2,4,5-Trifluorobenzoic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

Propiedades

IUPAC Name |

2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAMNXFLKYKFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334571 | |

| Record name | 2,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446-17-3 | |

| Record name | 2,4,5-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,5-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,5-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)

![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)

![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)

![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)